molecular formula C10H15NO3 B13581796 Ethyl (s)-3-amino-3-(5-methylfuran-2-yl)propanoate

Ethyl (s)-3-amino-3-(5-methylfuran-2-yl)propanoate

Cat. No.: B13581796
M. Wt: 197.23 g/mol
InChI Key: SLYQYMAMDCZFTA-QMMMGPOBSA-N
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Description

Ethyl (s)-3-amino-3-(5-methylfuran-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (s)-3-amino-3-(5-methylfuran-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfurfural and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of 5-methylfurfural with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.

    Esterification: The final step involves esterification to form the ethyl ester of the compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl (s)-3-amino-3-(5-methylfuran-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can undergo reduction reactions to form reduced furan derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Furan-2-carboxylic acid derivatives.

    Reduction Products: Tetrahydrofuran derivatives.

    Substitution Products: N-substituted amino acid derivatives.

Scientific Research Applications

Ethyl (s)-3-amino-3-(5-methylfuran-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in enzyme studies.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (s)-3-amino-3-(5-methylfuran-2-yl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to amino acid metabolism and signal transduction.

Comparison with Similar Compounds

Ethyl (s)-3-amino-3-(5-methylfuran-2-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-3-(2-furyl)propanoate: Similar structure but with a different substitution pattern on the furan ring.

    Ethyl 3-amino-3-(5-methylthiophen-2-yl)propanoate: Contains a thiophene ring instead of a furan ring, leading to different chemical properties.

    Ethyl 3-amino-3-(5-methylpyrrol-2-yl)propanoate: Features a pyrrole ring, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(5-methylfuran-2-yl)propanoate

InChI

InChI=1S/C10H15NO3/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5,8H,3,6,11H2,1-2H3/t8-/m0/s1

InChI Key

SLYQYMAMDCZFTA-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=C(O1)C)N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(O1)C)N

Origin of Product

United States

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